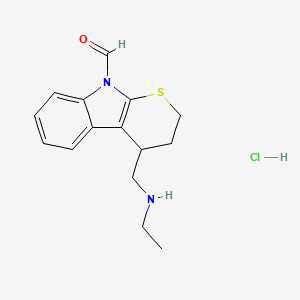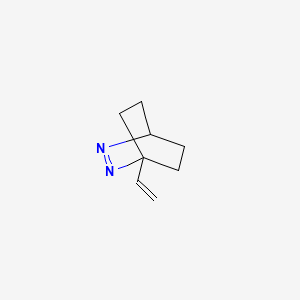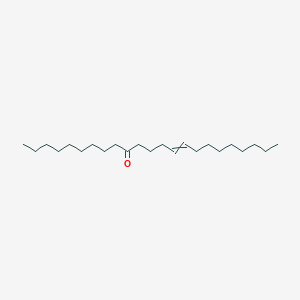
Tricos-14-en-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricos-14-en-10-one: is an organic compound with the molecular formula C23H44O It is a long-chain unsaturated ketone, characterized by the presence of a double bond at the 14th carbon and a ketone group at the 10th carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tricos-14-en-10-one typically involves the reaction of long-chain fatty acids or their derivatives. One common method is the ketonization reaction, where hexanoic acids and oleic acid are reacted under specific conditions to yield the desired ketone .
Industrial Production Methods: Industrial production of this compound may involve large-scale ketonization processes, utilizing catalysts and controlled reaction environments to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions: Tricos-14-en-10-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The double bond can be reduced to yield saturated ketones.
Substitution: The ketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophiles such as Grignard reagents can be used.
Major Products Formed:
Oxidation: Tricos-14-enoic acid.
Reduction: Tricosan-10-one.
Substitution: Various substituted ketones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Tricos-14-en-10-one is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study lipid metabolism and the role of long-chain ketones in cellular processes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and lubricants.
Mécanisme D'action
The mechanism by which Tricos-14-en-10-one exerts its effects involves its interaction with specific molecular targets. The ketone group can participate in various biochemical reactions, influencing metabolic pathways. The double bond may also play a role in the compound’s reactivity and interaction with enzymes and other proteins.
Comparaison Avec Des Composés Similaires
(14Z)-14-Tricosenoic acid: A long-chain unsaturated fatty acid with a similar structure but with a carboxylic acid group instead of a ketone.
(Z)-14-Tricosenyl formate: An ester derivative of a similar long-chain unsaturated alcohol.
Uniqueness: Tricos-14-en-10-one’s unique combination of a double bond and a ketone group sets it apart from other long-chain unsaturated compounds. This dual functionality allows it to participate in a wider range of chemical reactions and makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
66640-78-6 |
|---|---|
Formule moléculaire |
C23H44O |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
tricos-14-en-10-one |
InChI |
InChI=1S/C23H44O/c1-3-5-7-9-11-12-13-14-16-18-20-22-23(24)21-19-17-15-10-8-6-4-2/h14,16H,3-13,15,17-22H2,1-2H3 |
Clé InChI |
VITDFIZSABMQTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)CCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



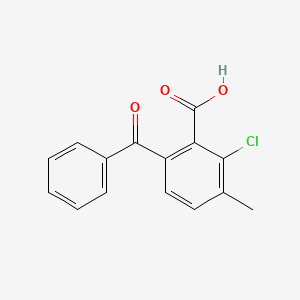
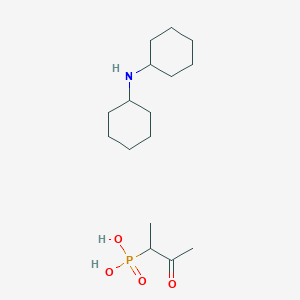

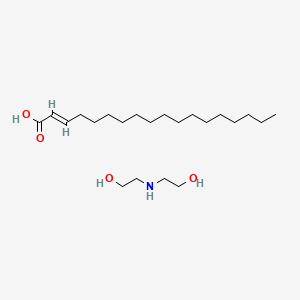
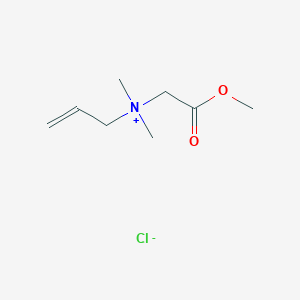



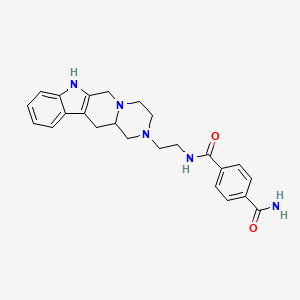
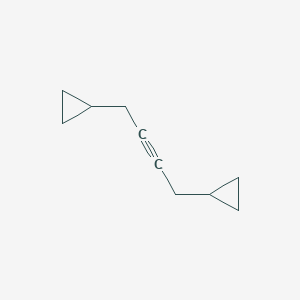
![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)
